molecular formula C9H15NO2 B14777406 (1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B14777406
M. Wt: 169.22 g/mol
InChI Key: BQNAHLRWSVMSEA-GVHYBUMESA-N
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Description

(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate: is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and pharmacology. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by esterification to introduce the ethyl ester group. The reaction conditions often require specific temperatures and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry: In chemistry, (1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its rigid structure can be exploited to create compounds with specific spatial arrangements, which are valuable in stereoselective synthesis.

Biology: The compound’s unique structure allows it to interact with biological macromolecules in specific ways, making it a useful tool in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The rigid bicyclic framework can enhance the binding affinity and selectivity of drug candidates for their targets.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to active sites, potentially inhibiting or modulating the activity of the target. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and activity of the target molecule.

Comparison with Similar Compounds

  • (1R,2S,3R)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
  • (1S,3R,4S)-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Comparison: Compared to its similar compounds, (1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has a unique stereochemistry that can influence its reactivity and interaction with biological targets. The specific arrangement of atoms in this compound can result in different binding affinities and selectivities, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-10-4-3-7(8)5-10/h7-8H,2-6H2,1H3/t7-,8?/m1/s1

InChI Key

BQNAHLRWSVMSEA-GVHYBUMESA-N

Isomeric SMILES

CCOC(=O)C1CN2CC[C@@H]1C2

Canonical SMILES

CCOC(=O)C1CN2CCC1C2

Origin of Product

United States

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